molecular formula C6H13F2N B13329171 (3,3-Difluoropropyl)(propyl)amine

(3,3-Difluoropropyl)(propyl)amine

Cat. No.: B13329171
M. Wt: 137.17 g/mol
InChI Key: VKNPXVSLQQQWNK-UHFFFAOYSA-N
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Description

(3,3-Difluoropropyl)(propyl)amine is a fluorinated alkylamine with the molecular formula C₆H₁₃F₂N (hydrochloride form: C₆H₁₄ClF₂NO) and a molecular weight of 189.63 g/mol (hydrochloride salt) . Its structure features a propylamine backbone substituted with two fluorine atoms at the 3-position of the propyl chain. This compound is primarily used in laboratory settings, though specific applications remain underexplored in the provided literature. The hydrochloride salt form (CAS 1384428-83-4) is noted for its high purity (≥95%) and stability under standard storage conditions .

Properties

Molecular Formula

C6H13F2N

Molecular Weight

137.17 g/mol

IUPAC Name

3,3-difluoro-N-propylpropan-1-amine

InChI

InChI=1S/C6H13F2N/c1-2-4-9-5-3-6(7)8/h6,9H,2-5H2,1H3

InChI Key

VKNPXVSLQQQWNK-UHFFFAOYSA-N

Canonical SMILES

CCCNCCC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropropyl)(propyl)amine typically involves the reaction of 3,3-difluoropropylamine with propyl halides under controlled conditions. One common method is the nucleophilic substitution reaction where 3,3-difluoropropylamine reacts with propyl bromide or propyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoropropyl)(propyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted amines or other functionalized derivatives.

Scientific Research Applications

(3,3-Difluoropropyl)(propyl)amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,3-Difluoropropyl)(propyl)amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of the difluoropropyl group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis[3-(dimethylamino)propyl]amine (POLYCAT®15)

  • Structure: Contains two dimethylamino groups on a propylamine backbone.
  • Molecular Weight: Not explicitly stated, but hydroxyl value is 282 mgKOH/g, indicating moderate polarity .
  • Reactivity: Acts as a non-emissive, balanced amine catalyst with slight selectivity toward blowing reactions in polyurethane foam synthesis .
  • Applications : Widely used as a catalyst in ocSPF (open-cell spray polyurethane foam) systems due to its balanced reactivity .
  • Key Difference : Unlike (3,3-Difluoropropyl)(propyl)amine, POLYCAT®15 lacks fluorine atoms but includes tertiary amines, enhancing its catalytic efficiency in polymerization .

3,3-Diphenylpropylamine (CAS 5586-73-2)

  • Structure : Propylamine backbone substituted with two phenyl groups at the 3-position.
  • Molecular Formula : C₁₅H₁₇N (molecular weight: 211.31 g/mol ) .
  • Reactivity : The diaryl structure stabilizes the amine via resonance, reducing nucleophilicity compared to aliphatic amines.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., chiral compounds like R-(+)-isobutiric acid derivatives) .
  • Key Difference : The aromatic substituents in 3,3-diphenylpropylamine confer distinct electronic properties compared to the electron-withdrawing fluorine atoms in this compound .

3-Methoxypropylamine (MOPA)

  • Structure : Propylamine with a methoxy (-OCH₃) group at the 3-position.
  • Molecular Formula: C₄H₁₁NO (molecular weight: 89.14 g/mol) .
  • Reactivity : Acts as a neutralizing amine in boiler feedwater systems due to its basicity (pKa ~9.5) and volatility .
  • Applications : Corrosion inhibitor in water treatment; contrasts with fluorinated amines, which are less commonly used in industrial aqueous systems .
  • Key Difference : The methoxy group enhances water solubility and volatility, whereas fluorine substituents increase hydrophobicity and thermal stability .

IRL790 (2-(3-Fluoro-5-Methanesulfonylphenoxy)Ethylamine)

  • Structure: Propylamine linked to a fluorinated phenoxyethyl group.
  • Applications : Dopamine D3/D2 receptor antagonist with antidyskinetic and antipsychotic effects in Parkinson’s disease models .
  • Key Difference : The bulky aryloxy substituent in IRL790 enables receptor targeting, unlike the simpler aliphatic fluorine substituents in this compound .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Reactivity Profile
This compound C₆H₁₃F₂N 149.17 (base) 3,3-difluoro Laboratory research Moderate nucleophilicity
Bis[3-(dimethylamino)propyl]amine C₈H₂₁N₃ 159.28 Dimethylamino Polyurethane foam catalyst High catalytic activity
3,3-Diphenylpropylamine C₁₅H₁₇N 211.31 3,3-diphenyl Pharmaceutical intermediate Stabilized by aromatic resonance
3-Methoxypropylamine C₄H₁₁NO 89.14 3-methoxy Water treatment High basicity, volatile
IRL790 C₁₃H₁₉FNO₃S 296.36 Fluoro-methanesulfonyl Parkinson’s disease therapy Receptor-targeted antagonism

Research Findings and Trends

Fluorinated Amines: The electron-withdrawing fluorine atoms in this compound reduce its basicity compared to non-fluorinated analogs like 3-methoxypropylamine, making it less reactive in neutralization reactions .

Catalytic Efficiency: Bis[3-(dimethylamino)propyl]amine outperforms fluorinated amines in polyurethane synthesis due to tertiary amine groups facilitating urethane and urea formation .

Pharmaceutical Utility : Diarylamines (e.g., 3,3-diphenylpropylamine) and aryloxyamines (e.g., IRL790) dominate medicinal chemistry due to their target specificity, whereas aliphatic fluorinated amines remain underexplored in drug development .

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